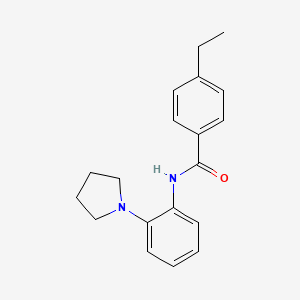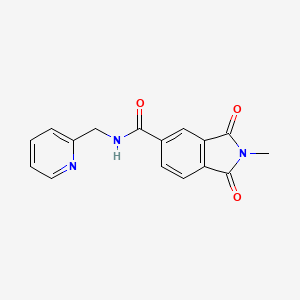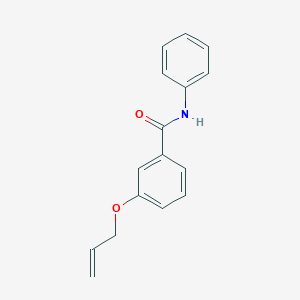![molecular formula C19H30ClNO4 B4403479 1-[3-Methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4403479.png)
1-[3-Methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
Overview
Description
1-(3-Methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with methoxy and ethanone groups, as well as a piperidinyl moiety linked through ethoxy chains. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride typically involves multi-step organic reactions. One common approach includes:
Formation of the Phenyl Ethanone Core: This can be achieved through Friedel-Crafts acylation of a methoxy-substituted benzene derivative with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Piperidinyl Moiety: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate containing a leaving group.
Formation of the Ethoxy Linkages: The ethoxy chains are typically introduced through etherification reactions, using ethylene glycol derivatives under basic conditions.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The piperidinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidinyl derivatives.
Scientific Research Applications
1-(3-Methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperidinyl moiety may interact with neurotransmitter receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone: Similar structure but lacks the piperidinyl and ethoxy groups.
1-(3-Methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone: The non-hydrochloride form of the compound.
Uniqueness: 1-(3-Methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidinyl moiety and ethoxy linkages distinguishes it from simpler analogs, potentially enhancing its pharmacological activity and solubility.
Properties
IUPAC Name |
1-[3-methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-15-6-8-20(9-7-15)10-11-23-12-13-24-18-5-4-17(16(2)21)14-19(18)22-3;/h4-5,14-15H,6-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNBBXNHJVVNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)C(=O)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4403397.png)

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4403408.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B4403424.png)


![2-methoxy-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B4403459.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4403472.png)
![1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4403475.png)
![4-[2-(4-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4403480.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4403493.png)
